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Introduction

Cy5-PEG7-TCO is a fluorescent probe combining the far-red cyanine dye, Cy5, with a trans-
cyclooctene (TCO) moiety through a polyethylene glycol (PEG) linker. This molecule is
specifically designed for bioorthogonal labeling, a powerful technique for imaging biomolecules
in their native environment without interfering with cellular processes. The inverse-electron-
demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine-modified target
is exceptionally fast and specific, enabling efficient and covalent labeling of proteins, glycans,
and other biomolecules for advanced imaging applications.[1][2] The Cy5 fluorophore is well-
suited for super-resolution microscopy due to its brightness and photoswitching capabilities in
appropriate buffer conditions, making Cy5-PEG7-TCO a valuable tool for techniques like
(d)STORM, and adaptable for STED microscopy.

Applications in Super-Resolution Microscopy

Super-resolution microscopy techniques bypass the diffraction limit of light, offering
unprecedented detail in cellular imaging. Cy5-PEG7-TCO is particularly advantageous for
these methods due to the specificity of bioorthogonal labeling and the favorable photophysical
properties of Cy5.

Stochastic Optical Reconstruction Microscopy (STORM)
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In STORM, and its variant direct STORM (dSTORM), single fluorophores are photoswitched
between a fluorescent "on" state and a dark "off" state. By activating only a sparse subset of
molecules in each frame, their precise locations can be determined. Over thousands of frames,
a super-resolved image is reconstructed. Cy5 is an excellent fluorophore for dASTORM due to
its ability to be reversibly photoswitched in the presence of specific imaging buffers.[3] The
TCO-tetrazine ligation allows for the precise and covalent attachment of Cy5 to the target of
interest, which is crucial for accurate localization.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to
de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-
spread function. The photostability of the fluorophore is a critical factor in STED imaging. While
Cy5 can be used for STED, its performance is highly dependent on the imaging conditions and
the STED laser power. Self-healing Cy5 dyes, which incorporate intramolecular
photostabilizers, have shown improved performance in STED microscopy.[4][5]

Photoactivated Localization Microscopy (PALM)

PALM is conceptually similar to STORM but traditionally relies on photoactivatable or
photoconvertible fluorescent proteins. However, the underlying principle of localizing single
emitters can be applied to synthetic dyes. While not a conventional PALM probe, Cy5-PEG7-
TCO could potentially be used in PALM-like imaging experiments that rely on the stochastic
activation of fluorophores.

Quantitative Data Summary

The performance of Cy5-PEG7-TCO in super-resolution microscopy is influenced by the
photophysical properties of the Cy5 dye and the efficiency of the TCO-tetrazine ligation. The
following table summarizes key quantitative data for Cy5 and the bioorthogonal reaction.
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Parameter Value Technique Notes

Photophysical
Properties of Cy5

Excitation Maximum

~649 nm Spectroscopy
(Aex)
Emission Maximum
~670 nm Spectroscopy
(Aem)
Molar Extinction
o ~250,000 M~icm~? Spectroscopy
Coefficient (g)
Quantum Yield ~0.2 Spectroscopy
Performance in
dSTORM
Photon Yield per Dependent on
o Good dSTORM ) ]
switching event imaging buffer.
Can be switched on
Blinking Cycles Good dSTORM and off hundreds of
times.
o o Dependent on photon
Localization Precision 10-50 nm dSTORM

count and setup.

Bioorthogonal

Reaction Kinetics

Tetrazine + trans-
Reaction Pair iEDDA
cyclooctene (TCO)

Dependent on
800 - 30,000 M—1s—1 Reaction Kinetics tetrazine substitution
and TCO strain.

Second-Order Rate
Constant (k2)

Experimental Protocols
Protocol 1: Live-Cell Labeling using Cy5-PEG7-TCO
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This protocol describes the general workflow for labeling live cells expressing a tetrazine-
modified protein or glycan.

A. Reagent Preparation:

e Cy5-PEG7-TCO Stock Solution: Prepare a 1 mM stock solution of Cy5-PEG7-TCO in
anhydrous DMSO. Store at -20°C, protected from light.

e Labeling Medium: Use an appropriate cell culture medium (e.g., DMEM or HBSS) buffered
with HEPES. Serum-free medium is often recommended during the labeling step to reduce
non-specific binding.

B. Cell Preparation:

o Culture cells expressing the tetrazine-tagged biomolecule of interest on glass-bottom dishes
suitable for microscopy.

o Ensure cells are healthy and at an appropriate confluency (50-70%) before labeling.
e Wash the cells twice with pre-warmed labeling medium.
C. Labeling Procedure:

e Dilute the Cy5-PEG7-TCO stock solution in the labeling medium to a final concentration of 1-
10 pM. The optimal concentration should be determined empirically.

e Add the Cy5-PEG7-TCO working solution to the cells.

¢ Incubate the cells for 15-60 minutes at 37°C, protected from light. The reaction is typically
rapid.

* Remove the labeling solution and wash the cells three times with the labeling medium to
remove any unbound probe.

e The cells are now ready for imaging.
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Protocol 2: dASTORM Imaging of Cy5-PEG7-TCO Labeled
Cells

A. Imaging Buffer Preparation: A critical component for successful ASTORM is the imaging
buffer, which facilitates the photoswitching of Cy5. A common buffer composition is a glucose
oxidase and catalase (GLOX) oxygen scavenging system with a thiol.

o Buffer A: 50 mM Tris-HCI (pH 8.0), 10 mM NaCl.

e GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 uL of catalase (17 mg/mL) in 200
pL of Buffer A.

¢ 1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCI.
Adjust the pH to 7.5-8.5.

e Final Imaging Buffer (prepare fresh): To 1 mL of Buffer A, add 10 pL of GLOX solution, 20 pL
of 1 M MEA, and 100 pL of 10% (w/v) glucose.

B. Image Acquisition:
e Mount the labeled cells on a super-resolution microscope equipped for AISTORM.
» Locate the region of interest using low-intensity excitation to minimize photobleaching.

» Switch to imaging mode. Use a high-power 647 nm laser to excite Cy5 and induce its
transition to the dark state.

e Use a low-power 405 nm laser to reactivate a sparse subset of Cy5 molecules back to the
fluorescent state.

e Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-
100 Hz).

e The power of the excitation and activation lasers should be adjusted to ensure that only a
few, well-separated single molecules appear in each frame.

C. Data Analysis:
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e Process the raw image data using a single-molecule localization software package (e.g.,
ThunderSTORM, rapidSTORM).

» The software will identify and fit the point-spread function of each single-molecule event to
determine its precise coordinates.

» Reconstruct the final super-resolution image from the list of localizations.

Visualizations

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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